molecular formula C14H12N2O3S B14603010 2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide CAS No. 61154-85-6

2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide

Cat. No.: B14603010
CAS No.: 61154-85-6
M. Wt: 288.32 g/mol
InChI Key: CYTLWIYTGWXEBW-UHFFFAOYSA-N
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Description

2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of ortho-substituted anilines: with sulfur-containing reagents.

    Condensation reactions: involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalytic processes: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the nitrogen or sulfur atoms.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Used in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide involves its interaction with specific molecular targets. This may include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor function.

    Pathways involved: Affecting signaling pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazepines: Compounds with similar structures but different substituents.

    Benzodiazepines: Compounds with a similar core structure but different functional groups.

Uniqueness

2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide is unique due to its specific arrangement of atoms and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

61154-85-6

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

2,2-dioxo-5-phenyl-1H-2λ6,1,5-benzothiadiazepin-4-one

InChI

InChI=1S/C14H12N2O3S/c17-14-10-20(18,19)15-12-8-4-5-9-13(12)16(14)11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

CYTLWIYTGWXEBW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2NS1(=O)=O)C3=CC=CC=C3

Origin of Product

United States

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